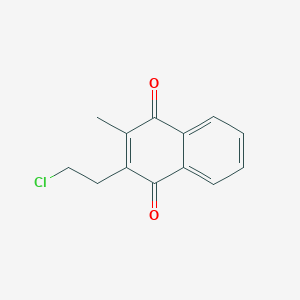
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring substituted with a chloroethyl group and a methyl group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione typically involves the chlorination of a naphthoquinone precursor. One common method is the reaction of 3-methylnaphthalene-1,4-dione with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted naphthoquinone derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, making it a potential anticancer agent. Additionally, the compound can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent (mustard gas).
2-Chloroethyl methyl ether: Used as an intermediate in organic synthesis.
Bis(2-chloroethyl)amine: Utilized in the synthesis of pharmaceuticals and as a chemical warfare agent.
Uniqueness
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is unique due to its naphthoquinone structure, which imparts distinct biological activities compared to other chloroethyl compounds. Its ability to alkylate DNA and generate ROS makes it a promising candidate for anticancer research, distinguishing it from other similar compounds that may not possess these properties.
Eigenschaften
CAS-Nummer |
114521-71-0 |
|---|---|
Molekularformel |
C13H11ClO2 |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2/c1-8-9(6-7-14)13(16)11-5-3-2-4-10(11)12(8)15/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
JIBRUOUEIIXOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)









